molecular formula C17H20O5 B3943059 methyl 2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoate

methyl 2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoate

Cat. No. B3943059
M. Wt: 304.34 g/mol
InChI Key: PZDNOCKWPMEYFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoate” is a chemical compound with the molecular weight of 276.29 . It is also known as "2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetic acid" .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H16O5/c1-3-4-10-7-14(18)20-15-9(2)12(6-5-11(10)15)19-8-13(16)17/h5-7H,3-4,8H2,1-2H3,(H,16,17) . This indicates the presence of a chromen-7-yl group, a propyl group, and a methyl group in the structure. The exact spatial arrangement of these groups would need to be determined through techniques like X-ray crystallography .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 276.29 . It is stored at a temperature of 28 C .

Mechanism of Action

The exact mechanism of action of Methyl 2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoate is not fully understood. However, studies have suggested that this compound works by inhibiting the activity of certain enzymes that are involved in cancer cell growth and proliferation. It has also been found to modulate the expression of certain genes that are involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects:
This compound has various biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation. It has also been found to modulate the expression of certain genes that are involved in cell cycle regulation and apoptosis. In addition, this compound has been found to act as a neuroprotective agent and can protect neurons from damage caused by oxidative stress. It has also been found to improve cognitive function and memory in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of using Methyl 2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoate in lab experiments is its potential anti-cancer properties. This compound can inhibit the growth of cancer cells and induce apoptosis in cancer cells. Another advantage is its potential neuroprotective properties. This compound can protect neurons from damage caused by oxidative stress and improve cognitive function and memory in animal models.
One of the limitations of using this compound in lab experiments is its limited solubility in water. This can make it difficult to dissolve in aqueous solutions and can affect its bioavailability. Another limitation is its potential toxicity. Studies have shown that this compound can be toxic at high concentrations, and caution should be exercised when using it in lab experiments.

Future Directions

There are several future directions for research on Methyl 2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoate. One direction is to further investigate its anti-cancer properties and its potential as a cancer therapy. Another direction is to explore its potential as a neuroprotective agent and its application in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to investigate the mechanism of action of this compound and its potential side effects.

Scientific Research Applications

Methyl 2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoate has various potential scientific research applications. One of the most promising applications is in the field of cancer research. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. It has also been found to induce apoptosis in cancer cells, which is a process that leads to the death of cancer cells.
Another potential application of this compound is in the field of neuroscience. Studies have shown that this compound can act as a neuroprotective agent and can protect neurons from damage caused by oxidative stress. It has also been found to improve cognitive function and memory in animal models.

properties

IUPAC Name

methyl 2-(8-methyl-2-oxo-4-propylchromen-7-yl)oxypropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20O5/c1-5-6-12-9-15(18)22-16-10(2)14(8-7-13(12)16)21-11(3)17(19)20-4/h7-9,11H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZDNOCKWPMEYFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)OC2=C1C=CC(=C2C)OC(C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoate
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methyl 2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoate

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